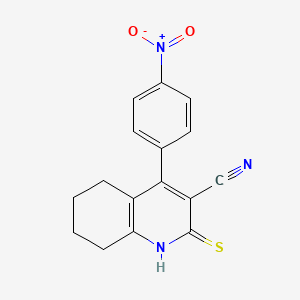
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological processes, including inflammation, cell proliferation, and apoptosis. In
作用机制
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its effects by inhibiting the activity of the protein kinase, RIPK1. RIPK1 plays a key role in regulating various biological processes, including inflammation, cell proliferation, and apoptosis. By inhibiting the activity of RIPK1, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating the immune response. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. It can be difficult to deliver this compound to specific tissues or cells, and its effects can be variable depending on the cell type or disease model being studied.
未来方向
There are several future directions for the study of 4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is to investigate its use in combination with other therapies for the treatment of cancer or neurodegenerative diseases. Another potential direction is to develop more specific inhibitors of RIPK1 that can be used in a clinical setting. Additionally, more research is needed to fully understand the effects of this compound on various biological processes and to identify potential side effects or limitations of its use.
合成方法
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-(4-nitrophenyl)cyclohexanone. This intermediate is then reacted with thiourea to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
4-(4-nitrophenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in regulating the immune response. This compound has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
4-(4-nitrophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-9-13-15(10-5-7-11(8-6-10)19(20)21)12-3-1-2-4-14(12)18-16(13)22/h5-8H,1-4H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQOFXXGVBFGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[bis(2-methylphenyl)phosphoryl]acetic acid](/img/structure/B5863360.png)
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5863370.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5863386.png)
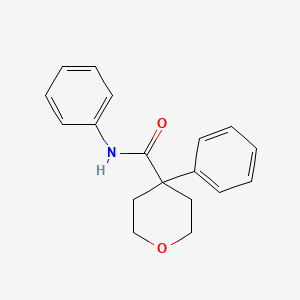
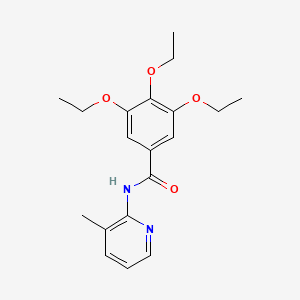
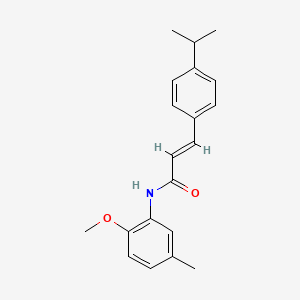
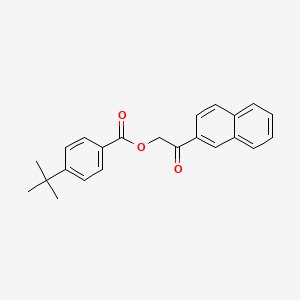
![3-bromo-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5863424.png)

![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)

